molecular formula C17H31F3N3O3P B1681293 TFA-Hexylaminolinker Phosphoramidite CAS No. 133975-85-6

TFA-Hexylaminolinker Phosphoramidite

Cat. No.: B1681293
CAS No.: 133975-85-6
M. Wt: 413.4 g/mol
InChI Key: SMMKTKILBQHSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidite for the incorporation of an amino function at the 5' end of an oligonucleotide.
N-trifluoroacetyl (TFA) protected aminolink C6 phosphoramidite for the synthesis of 5'-amino-modified oligonucleotides. TFA protection is smoothly removed during ammonia deprotection, and does not require any additional steps. If necessary, the resulting oligonucleotides can be purified by ion exchange chromatography, or gel electrophoresis.

Biological Activity

TFA-Hexylaminolinker Phosphoramidite is a chemical compound used in the synthesis of oligonucleotides, particularly for the introduction of functional groups that facilitate further conjugation with biological molecules. This article discusses its biological activity, focusing on its applications in antisense oligonucleotide (ASO) technology and related research findings.

Overview of this compound

This compound is characterized by a hexylamine linker and a trifluoroacetyl (TFA) protecting group. The TFA group allows for straightforward deprotection to yield an amine that can be utilized for various conjugation reactions. This compound is particularly valuable in the development of ASOs, which are designed to bind to specific RNA sequences and modulate gene expression.

The biological activity of this compound primarily stems from its role in enhancing the delivery and efficacy of ASOs. The incorporation of this phosphoramidite into oligonucleotides allows for:

  • Improved Cellular Uptake : The hexylamine linker increases hydrophobicity, facilitating better interaction with cellular membranes.
  • Conjugation Opportunities : The free amine group post-deprotection can react with various labels or affinity agents, enhancing the targeting and effectiveness of ASOs.

Enhanced Potency and Delivery

Research indicates that fatty acid conjugation, similar to the functionality provided by this compound, significantly enhances the potency of ASOs. For instance, studies have shown that conjugating ASOs with long-chain fatty acids improves their binding affinity to plasma proteins, which facilitates their transport to target tissues such as muscle and liver .

Case Studies

  • Fatty Acid Conjugation : A study demonstrated that palmitic acid conjugation improved the affinity of phosphorothioate (PS) ASOs for serum albumin, leading to enhanced potency in muscle tissues .
  • Targeting Specific Cells : Another investigation found that ASOs modified with specific ligands could achieve over 50-fold increases in uptake into pancreatic beta-cells, showcasing the potential for targeted delivery using modified oligonucleotides .

Comparative Data on Biological Activity

The following table summarizes key properties and findings related to this compound and its derivatives:

Property This compound Fatty Acid Conjugated ASOs Standard PS ASOs
Cellular Uptake Improvement YesSignificant (up to 60-fold)Moderate
Target Tissue Specificity BroadMuscle, LiverGeneral
Conjugation Versatility HighModerateLow
Efficacy in Gene Silencing VariableHighModerate

Research Findings

Recent studies have highlighted several important findings regarding the use of this compound:

  • Efficiency in Synthesis : The TFA protecting group allows for efficient deprotection during oligonucleotide synthesis, making it a preferred choice for automated synthesizers .
  • Stability Concerns : While TFA-modified compounds provide immediate availability for conjugation, they are sensitive to prolonged exposure to heat and moisture, which can affect their stability during transport .

Properties

IUPAC Name

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31F3N3O3P/c1-14(2)23(15(3)4)27(26-13-9-10-21)25-12-8-6-5-7-11-22-16(24)17(18,19)20/h14-15H,5-9,11-13H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKTKILBQHSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C(F)(F)F)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31F3N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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